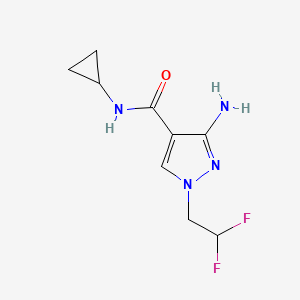

3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15775808

Molecular Formula: C9H12F2N4O

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12F2N4O |

|---|---|

| Molecular Weight | 230.21 g/mol |

| IUPAC Name | 3-amino-N-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C9H12F2N4O/c10-7(11)4-15-3-6(8(12)14-15)9(16)13-5-1-2-5/h3,5,7H,1-2,4H2,(H2,12,14)(H,13,16) |

| Standard InChI Key | JBKXCLROXFMMPH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)C2=CN(N=C2N)CC(F)F |

Introduction

3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis of 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach may include:

-

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

-

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

-

Incorporation of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions, using reagents such as difluoroethyl halides.

-

Amination: The amino group can be introduced through amination reactions, using reagents such as ammonia or amines.

Biological Activity and Potential Applications

Research into the biological activity of 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide indicates potential as a therapeutic agent. Compounds with similar structures have been studied for their effects on various biological pathways, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets within biological systems. It may function through enzyme inhibition or receptor binding activities, which are crucial for evaluating its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide. Here is a comparison of some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-cyclopropyl-1H-pyrazole | Cyclopropyl group; amino group | Potential anti-inflammatory |

| Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate | Ethyl ester instead of amide | Anticancer properties |

| 3-Amino-1-propyl-1H-pyrazole-4-carboxamide | Propyl group; similar pyrazole structure | Antimicrobial activity |

| 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide | Cyclopropyl and difluoroethyl groups | Potential therapeutic agent |

The presence of both cyclopropyl and difluoroethyl groups in 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide distinguishes it from other similar compounds, potentially enhancing its pharmacological profile and specificity for biological targets.

Future Research Directions

Future studies should focus on optimizing the synthesis process to improve yield and purity, as well as conducting in-depth biological activity assessments. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to evaluate interactions with biological targets quantitatively. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications to the compound's structure affect its biological activity, guiding further development as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume